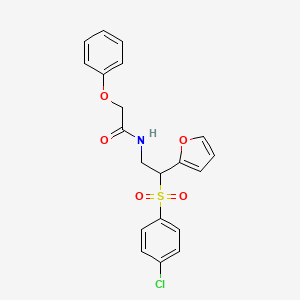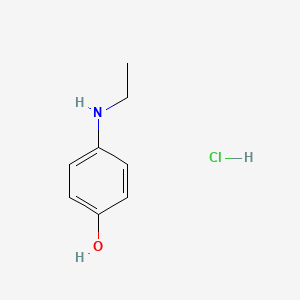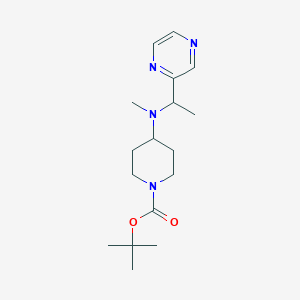![molecular formula C6H9BF3K B2442570 三氟(螺[2.3]己烷-2-基)硼酸钾 CAS No. 2542181-71-3](/img/structure/B2442570.png)
三氟(螺[2.3]己烷-2-基)硼酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;trifluoro(spiro[23]hexan-2-yl)boranuide is a chemical compound with the molecular formula C7H11BF3K It is a boron-containing compound that has gained attention in various fields of scientific research due to its unique structure and properties The compound is characterized by the presence of a spiro[23]hexane ring system, which is a bicyclic structure where two rings share a single atom
科学研究应用
Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide typically involves the reaction of spiro[2.3]hexane derivatives with boron trifluoride and potassium fluoride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:
[ \text{Spiro[2.3]hexane derivative} + \text{BF}_3 + \text{KF} \rightarrow \text{Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required standards for its intended applications. Techniques such as crystallization, filtration, and drying are commonly employed in the industrial production process.
化学反应分析
Types of Reactions
Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the boron atom.
Addition Reactions: The spiro[2.3]hexane ring system can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, bases, and other nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various boron-containing compounds, while oxidation reactions may produce boronic acids or esters.
作用机制
The mechanism of action of Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide involves its interaction with molecular targets through its boron atom. The trifluoroborate group can form stable complexes with various substrates, facilitating reactions such as cross-coupling and addition. The spiro[2.3]hexane ring system provides structural stability and influences the compound’s reactivity.
相似化合物的比较
Similar Compounds
- Potassium;trifluoro(spiro[2.3]hexan-1-yl)boranuide
- Potassium;trifluoro(spiro[2.3]hexan-5-yl)boranuide
Uniqueness
Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide is unique due to its specific spiro[2.3]hexane ring position and the presence of the trifluoroborate group. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)5-4-6(5)2-1-3-6;/h5H,1-4H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAOXVIKPNSDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC12CCC2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2542181-71-3 |
Source


|
| Record name | potassium trifluoro({spiro[2.3]hexan-1-yl})boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2442495.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2442496.png)
![4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine](/img/structure/B2442497.png)

![Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate](/img/structure/B2442501.png)
![N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2442502.png)




